molecular formula C16H20N4O B11672501 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-phenylethylidene]propanehydrazide

Cat. No.: B11672501
M. Wt: 284.36 g/mol
InChI Key: NVUOGKZZZWYOSH-GZTJUZNOSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide is a chemical compound with the molecular formula C14H18N4O It is known for its unique structure, which includes a pyrazole ring and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate aldehyde or ketone, such as acetophenone, under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring and hydrazide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy-4-fluorobenzoic acid hydrochloride
  • 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine

Uniqueness

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-phenylethylidene]propanehydrazide is unique due to its specific combination of a pyrazole ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H20N4O

Molecular Weight

284.36 g/mol

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-phenylethylideneamino]propanamide

InChI

InChI=1S/C16H20N4O/c1-11(14-7-5-4-6-8-14)17-20-16(21)10-9-15-12(2)18-19-13(15)3/h4-8H,9-10H2,1-3H3,(H,18,19)(H,20,21)/b17-11+

InChI Key

NVUOGKZZZWYOSH-GZTJUZNOSA-N

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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